IMPDH2 Enzyme Inhibition: Activity Gap vs. Reference Inhibitors
A single preliminary data point suggests 3-Isobutyl-1,3-dimethylindolin-2-imine exhibits inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 320 nM [1]. However, no comparator data for close structural analogs (e.g., 1,3-dimethylindolin-2-imine or 3-ethyl derivatives) exist in the same assay to establish a structure-activity relationship. For context, the clinically used IMPDH inhibitor mycophenolic acid is a much more potent, uncompetitive inhibitor (Ki for IMPDH2 ranging from 2.5 to 14 nM depending on isoform and conditions) [2], highlighting a very large activity difference but derived from a different chemotype and assay context, limiting direct comparability.
| Evidence Dimension | IMPDH2 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 320 nM |
| Comparator Or Baseline | Mycophenolic acid (Ki = 2.5 - 14 nM), no data for structural analogs |
| Quantified Difference | Target compound is at least 20-fold less potent than the drug-like positive control; no analog data for direct comparison. |
| Conditions | Human IMPDH2, inhibition towards IMP substrate (BindingDB). Comparator value derived from literature under varying conditions. |
Why This Matters
This single-point activity does not verify a meaningful therapeutic window or differentiate the isobutyl analog from any other indole scaffold; procurement for IMPDH-focused programs cannot be prioritized without head-to-head analog data.
- [1] BindingDB. BDBM50369349 (CHEMBL603997). Affinity Data for Inosine-5'-monophosphate dehydrogenase 2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369349 View Source
- [2] Sintchak, M.D., et al. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. Protein Sci. (1996). View Source
